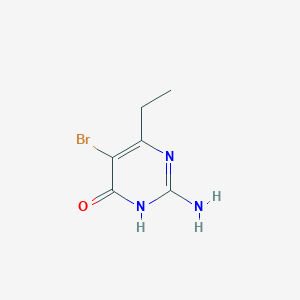

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one

Description

Pyrimidine Derivatives in Chemical Research

Pyrimidine derivatives constitute one of the most extensively studied classes of heterocyclic compounds in contemporary chemical research, demonstrating remarkable versatility in both synthetic applications and biological activities. The fundamental pyrimidine structure, characterized by a six-membered aromatic ring containing nitrogen atoms at positions 1 and 3, serves as the foundation for an enormous variety of chemical modifications that have yielded compounds with diverse pharmacological properties. Research conducted over the past two decades has established pyrimidine derivatives as privileged structures in medicinal chemistry, with applications spanning antimicrobial, anticancer, anti-inflammatory, and antiviral therapeutic areas.

The significance of pyrimidine derivatives extends beyond their immediate therapeutic applications, as these compounds play crucial roles in fundamental biological processes. Three naturally occurring pyrimidine bases - cytosine, thymine, and uracil - form essential components of nucleic acids, establishing the central importance of this chemical scaffold in life processes. This natural occurrence has provided researchers with valuable insights into structure-activity relationships and has guided the development of synthetic analogs with enhanced properties. Contemporary research has demonstrated that pyrimidine derivatives exhibit their biological activities through various mechanisms, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

The structural diversity achievable through pyrimidine modification has made these compounds particularly attractive for combinatorial chemistry approaches and high-throughput screening programs. Researchers have successfully developed numerous synthetic methodologies for introducing various functional groups at different positions of the pyrimidine ring, enabling the creation of extensive compound libraries for biological evaluation. The ease of functionalization at carbon positions 2, 4, 5, and 6, along with the possibility of nitrogen substitution, provides synthetic chemists with multiple opportunities for structural optimization and property enhancement.

Current literature indicates that the medicinal significance of pyrimidine derivatives continues to expand, with recent reports highlighting their potential in treating emerging therapeutic challenges such as antibiotic-resistant bacterial infections and novel cancer targets. The development of sophisticated analytical techniques and computational modeling approaches has further accelerated research in this field, enabling more precise structure-activity relationship studies and rational drug design approaches. These advances have positioned pyrimidine derivatives as cornerstone compounds in modern pharmaceutical research and development initiatives.

Historical Development of Aminopyrimidinones

The historical development of aminopyrimidinones represents a fascinating journey through organic chemistry that spans more than a century of scientific discovery and innovation. The earliest known pyrimidine derivatives, including alloxan, were identified in the early nineteenth century, providing the first glimpses into the chemical potential of this heterocyclic system. However, the systematic synthesis of pyrimidine compounds did not begin until 1879, when Grimaux successfully prepared barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride, establishing the first reliable synthetic route to pyrimidine derivatives.

The pivotal advancement in pyrimidine chemistry occurred in 1884 with the groundbreaking work of Pinner, who developed synthetic methodologies for pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines. This methodology established the foundation for modern pyrimidine synthesis and introduced the systematic nomenclature that Pinner proposed in 1885. The successful preparation of the parent pyrimidine compound was subsequently achieved by Gabriel and Colman in 1900, who converted barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The development of aminopyrimidinones as a distinct class of compounds emerged gradually throughout the twentieth century, driven by increasing recognition of their biological potential and synthetic utility. Early research focused primarily on understanding the fundamental chemical properties of these compounds, including their tautomeric behavior and reactivity patterns. The recognition that hydroxyl groups on pyrimidine rings exist primarily in their cyclic amide forms led to important nomenclature clarifications, such as the proper designation of 2-hydroxypyrimidine as 2-pyrimidone.

The modern era of aminopyrimidinone research began in earnest during the mid-twentieth century, coinciding with the rapid expansion of pharmaceutical research and the development of sophisticated synthetic methodologies. Researchers discovered that the combination of amino and oxo functionalities on the pyrimidine ring created compounds with unique electronic properties and enhanced biological activities. This period witnessed the development of numerous synthetic routes specifically designed for aminopyrimidinone preparation, including regioselective approaches that enabled precise control over substitution patterns.

Contemporary aminopyrimidinone research has been transformed by advances in synthetic methodology, particularly the development of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis techniques. These modern approaches have enabled researchers to access previously challenging substitution patterns and to prepare complex derivatives with improved efficiency and selectivity. The integration of computational chemistry and structure-based drug design has further accelerated progress in this field, enabling rational approaches to aminopyrimidinone optimization for specific therapeutic applications.

Significance of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one in Heterocyclic Chemistry

The compound this compound occupies a particularly significant position within heterocyclic chemistry due to its unique structural features and exceptional synthetic versatility. This compound represents a sophisticated example of halogenated aminopyrimidinones, incorporating strategic substitutions that enhance both its chemical reactivity and its potential for further structural elaboration. The presence of the bromine atom at position 5 provides a highly reactive site for various substitution reactions, while the ethyl group at position 6 introduces favorable steric and electronic effects that influence the compound's overall properties.

The structural architecture of this compound creates multiple opportunities for chemical modification through well-established synthetic transformations. The bromine substituent serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of diverse functional groups including aryl thiols, amines, and other heteroatom-containing moieties. The amino group at position 2 provides additional reactivity through its ability to participate in hydrogen bonding interactions and to serve as a nucleophilic center for various chemical transformations.

Research has demonstrated that the specific substitution pattern in this compound creates unique electronic properties that distinguish it from other pyrimidine derivatives. The combination of electron-withdrawing bromine and electron-donating amino functionalities generates a polarized electronic environment that influences the compound's reactivity and binding interactions with biological targets. Computational studies have revealed that this electronic distribution enhances the compound's potential for enzyme inhibition and receptor modulation activities.

The synthetic accessibility of this compound through established methodologies has made it an attractive starting material for medicinal chemistry programs. The compound can be efficiently prepared from readily available starting materials including ethyl acetoacetate, bromine, and guanidine through sequential bromination and cyclization processes. This synthetic route provides access to multigram quantities of the compound with acceptable purity levels, enabling extensive structure-activity relationship studies and biological evaluations.

Contemporary research has highlighted the importance of this compound as a key intermediate in the preparation of hybrid compounds with enhanced biological activities. The compound's ability to undergo palladium-catalyzed cross-coupling reactions has enabled the synthesis of complex architectures that combine pyrimidine pharmacophores with other biologically active scaffolds. These hybrid compounds have demonstrated promising activities in preliminary biological screenings, validating the strategic importance of this specific aminopyrimidinone derivative.

Current Research Trends and Challenges

Current research trends in aminopyrimidinone chemistry reflect the evolving landscape of pharmaceutical research and the increasing demand for novel therapeutic agents with improved efficacy and selectivity profiles. The field has witnessed significant growth in the application of advanced synthetic methodologies, including flow chemistry, microwave-assisted synthesis, and automated parallel synthesis platforms that enable rapid access to diverse compound libraries. These technological advances have revolutionized the speed and efficiency of aminopyrimidinone synthesis, allowing researchers to explore previously inaccessible chemical space.

The integration of computational chemistry and artificial intelligence approaches represents another major trend in current aminopyrimidinone research. Machine learning algorithms are increasingly being employed to predict biological activities and optimize synthetic routes, enabling more efficient lead identification and optimization processes. Molecular dynamics simulations and quantum chemical calculations provide detailed insights into the electronic properties and conformational behavior of aminopyrimidinones, guiding rational drug design efforts and enhancing understanding of structure-activity relationships.

Contemporary challenges in aminopyrimidinone research center primarily on achieving enhanced selectivity and reduced toxicity profiles while maintaining potent biological activities. The development of compounds that can selectively target specific enzyme isoforms or receptor subtypes remains a significant challenge, requiring sophisticated understanding of molecular recognition principles and protein-ligand interactions. Researchers are increasingly employing structure-based drug design approaches and fragment-based drug discovery methodologies to address these selectivity challenges.

The emergence of antibiotic-resistant pathogens has created urgent demands for novel antimicrobial agents, positioning aminopyrimidinones as promising scaffolds for addressing this global health challenge. Current research efforts focus on identifying aminopyrimidinone derivatives that can overcome existing resistance mechanisms while exhibiting favorable pharmacokinetic properties. This work requires extensive collaboration between synthetic chemists, microbiologists, and pharmacologists to ensure comprehensive evaluation of new compounds.

| Research Area | Current Focus | Key Challenges | Recent Advances |

|---|---|---|---|

| Synthetic Methodology | Flow chemistry, automation | Regioselectivity control | Microwave-assisted synthesis |

| Biological Activity | Antimicrobial resistance | Selectivity enhancement | Structure-based design |

| Computational Approaches | Machine learning applications | Predictive accuracy | Molecular dynamics simulations |

| Pharmaceutical Development | Drug optimization | Toxicity reduction | Fragment-based discovery |

Future research directions in aminopyrimidinone chemistry are likely to emphasize sustainable synthesis approaches, including the development of green chemistry methodologies that minimize environmental impact while maintaining synthetic efficiency. The increasing focus on personalized medicine is also driving research toward aminopyrimidinone derivatives with tailored properties for specific patient populations or disease subtypes. These trends reflect the maturation of the field and its evolution toward more sophisticated and targeted therapeutic applications.

Properties

IUPAC Name |

2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEPNHPGBOCLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NC(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333579 | |

| Record name | AC1LADPK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58331-07-0 | |

| Record name | AC1LADPK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of 2-Aminopyrimidine Precursors

A widely adopted approach involves the bromination of 2-aminopyrimidine derivatives to introduce the bromine atom selectively at the 5-position of the pyrimidine ring.

- Starting Material: 2-aminopyrimidine or substituted analogs.

- Brominating Agent: Molecular bromine (Br₂).

- Solvent: Halogenated hydrocarbons such as dichloromethane or chloroform.

- Base: Inorganic alkali (e.g., potassium carbonate) or organic bases.

- Temperature: Controlled low temperatures (0–5°C) to enhance regioselectivity and minimize side reactions.

- Workup: Addition of ammonia water to quench the reaction, followed by phase separation, concentration, and washing to isolate the brominated product.

- Dissolve 2-aminopyrimidine compound and inorganic alkali in a halogenated hydrocarbon solvent.

- Add bromine slowly under stirring at 0–5°C.

- After completion, add ammonia water, stir, and separate organic and aqueous phases.

- Concentrate the organic phase, add water, and stir to precipitate the 2-amino-5-bromopyrimidine derivative.

This method was reported to overcome issues of high synthesis cost, complicated after-treatment, and high energy consumption, improving production efficiency and reducing costs.

Regioselective Synthesis via Protective Group Strategy

A more regioselective and efficacious protocol involves the use of protective groups such as tert-butyl carbamates to direct substitution and improve yields.

- Protection of the amino group with tert-butoxycarbonyl (Boc) to form tert-butyl (4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)carbamate.

- Bromination at the 5-position under controlled conditions.

- Deprotection to yield the target 2-amino-5-bromo-6-ethyl-pyrimidin-4-one.

- Boc protection: Reaction of the pyrimidinone precursor with Boc anhydride, triethylamine, and catalytic DMAP in tetrahydrofuran (THF) at 40°C for 2 days.

- Bromination: Typically involves bromine in acetic acid or other solvents at elevated temperatures (e.g., 125–135°C) for several hours.

- Purification: Column chromatography to isolate pure compounds.

This approach ensures regioselectivity and allows for the introduction of substituents at the 6-position, such as ethyl groups, by starting from appropriately substituted pyrimidinones.

Bromination in Acetic Acid and Other Solvent Systems

Bromination of 3,6-dimethyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione derivatives has been studied extensively to understand the formation of 5-bromo derivatives.

- Bromination with bromine in acetic acid at 125–135°C for 3 hours yields a mixture of 5-bromo-1-(2-hydroxyethyl)-3,6-dimethyl-2,4-pyrimidinedione and tetrabromo compounds.

- The ratio of mono- to polybrominated products depends on reaction time, temperature, and bromine equivalents.

- Purification by column chromatography is necessary to separate the desired monobromo compound.

- Alternative solvents and reaction conditions have been explored to improve selectivity and yield.

Table 1: Bromination Yields under Different Conditions

| Entry | Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 3,6-Dimethyl-1-(2-hydroxyethyl)-2,4-pyrimidinedione | Acetic acid | 125–135 | 3 | ~80 | Mixture of mono- and polybromo products |

| 2 | Same as above | Acetic acid | 90–95 | 3 | Lower | Lower temperature reduces polybromination |

This method highlights the importance of reaction control to obtain the desired 5-bromo derivative selectively.

Improved Process Using Mixed Solvents and Bases

An advanced process for preparing 6-amino-5-bromo-2-substituted pyrimidines involves bromination in the presence of bases and mixed solvents to enhance purity and yield.

- Bromination performed using liquid bromine and potassium carbonate.

- Solvent mixture: Dichloromethane and 2-butanol.

- Temperature: Maintained at 0–5°C.

- The use of 2-butanol helps wash out impurities, resulting in higher purity products with chloro impurities below 0.05%.

- The process is applicable for preparing intermediates for pharmaceutical compounds such as Etravirine.

- Enhanced yield and purity.

- Reduced impurities leading to better downstream processing.

- Scalable and cost-effective for industrial production.

Summary Table: Bromination Conditions and Outcomes

| Parameter | Details |

|---|---|

| Brominating agent | Liquid bromine |

| Base | Potassium carbonate |

| Solvent | Dichloromethane + 2-butanol |

| Temperature | 0–5°C |

| Purity (chloro impurity) | <0.05% |

| Application | Pharmaceutical intermediate |

This process represents an industrially viable method for preparing 5-bromo substituted pyrimidines with high quality.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amino derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in a suitable solvent like ethanol or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Condensation Reactions: Reagents like aldehydes or ketones in the presence of acid or base catalysts are used for condensation reactions.

Major Products Formed

Substitution Reactions: Products include 2-amino-5-substituted-6-ethyl-1H-pyrimidin-4-ones.

Oxidation and Reduction: Products include oxo derivatives and amino derivatives.

Condensation Reactions: Products include Schiff bases and other condensation products.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity

Research has indicated that derivatives of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one exhibit significant antiviral properties. A study demonstrated that certain derivatives were effective against various virus strains, albeit close to their toxicity thresholds. This suggests that while these compounds can induce interferon production, careful consideration of their dosage is necessary to minimize cytotoxic effects .

Cancer Treatment

The compound's structural analogs have been explored for their potential in cancer therapy. Studies indicate that they may act as antagonists to anti-apoptotic Bcl-2 proteins, which are often overexpressed in cancer cells. This mechanism holds promise for overcoming drug resistance commonly encountered in cancer treatments .

Immunomodulatory Effects

Beyond antiviral activity, some derivatives have shown immunomodulatory effects. For example, certain pyrimidinone derivatives have been reported to modulate immune responses, which could be beneficial in treating viral infections and potentially in cancer immunotherapy .

Table 1: Summary of Biological Activities of 2-Amino-5-Bromo-6-Ethyl Derivatives

| Compound Derivative | Activity Type | Observations |

|---|---|---|

| 2-Amino-5-bromo-6-propylpyrimidinone | Antiviral | Effective against multiple virus strains |

| 6-Phenylpyrimidinone | Antitumor | Enhanced interferon-inducing activity |

| 6-Methylpyrimidinone | Immunomodulatory | Modulates immune response |

Mechanism of Action

The mechanism of action of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Key Observations:

- Halogen vs.

- Amino Group Position: The 2-amino group (target compound) contrasts with 6-amino derivatives (e.g., CAS 77708-90-8), which may alter hydrogen-bonding interactions in biological systems .

- Ethyl vs. Methyl Groups : The 6-ethyl group in the target compound likely increases lipophilicity compared to 6-methyl analogs (e.g., CAS 78831-62-6), impacting solubility and bioavailability .

Spectroscopic and Quantum Chemical Insights

- Comparative studies on 2-amino-5-bromo-6-methyl-4-pyrimidinol (a close analog) reveal that bromine significantly affects electron density distribution, as shown by reduced HOMO-LUMO gaps (~4.5 eV) compared to non-halogenated derivatives. This enhances intermolecular interactions in crystal packing .

- Ethyl substituents contribute to steric effects, as observed in molecular docking studies of 5-amino-2-ethyl-6-arylpyrimidinones, where bulkier groups improve binding affinity to enzyme active sites .

Biological Activity

2-Amino-5-bromo-6-ethyl-1H-pyrimidin-4-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 5-position and an ethyl group at the 6-position, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. Studies indicate that it can effectively suppress COX-2 activity, which is critical in the management of inflammation and pain .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Cell wall disruption | |

| Anticancer | Apoptosis induction |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : In vitro assays demonstrated that the compound significantly inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . This suggests potential use in treating inflammatory diseases.

- Antimicrobial Evaluation : A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that it possesses notable antimicrobial activity, with minimum inhibitory concentration (MIC) values lower than those of commonly used antibiotics.

- Anticancer Potential : Research has indicated that this compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in tumor cells.

Q & A

What spectroscopic and computational methods are effective for characterizing 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, and how can researchers interpret conflicting data?

Basic : Infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and UV-Vis spectroscopy are foundational tools. For example, IR identifies functional groups (e.g., NH₂, C=O), while NMR resolves substituent positions and electronic environments. Discrepancies between experimental and theoretical spectra can arise from solvent effects or conformational flexibility, requiring calibration with quantum chemical calculations (e.g., DFT) .

Advanced : Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G(d,p)) provide insights into electronic transitions, vibrational modes, and charge distribution. These methods help validate experimental spectral data and resolve ambiguities, such as distinguishing tautomeric forms or bromine-induced electronic effects .

How can X-ray crystallography elucidate the solid-state structure and intermolecular interactions of this compound?

Basic : Single-crystal X-ray diffraction determines bond lengths, angles, and crystal packing. For brominated pyrimidones, heavy atoms like bromine enhance diffraction contrast, enabling precise structural resolution.

Advanced : Crystallographic analysis reveals intermolecular interactions (e.g., N–H⋯O, π-π stacking) that stabilize the lattice. Disorder in perchlorate counterions or solvent molecules (e.g., water) may require refinement with occupancy ratios. Hydrogen-bonding networks and stacking distances (e.g., 3.776 Å for π-π interactions) can correlate with solubility and stability .

What synthetic routes optimize yield and purity for this compound?

Basic : Nucleophilic substitution or cyclization reactions are common. For example, bromination of a precursor pyrimidinone using N-bromosuccinimide (NBS) under controlled pH (6–7) minimizes side reactions.

Advanced : Continuous flow chemistry improves reproducibility and scalability. Parameters like temperature (40–60°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd for cross-couplings) critically affect regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity .

How can researchers resolve contradictions between experimental and computational data?

Advanced : Empirical contradiction analysis involves iterative validation. For instance, if DFT-predicted NMR shifts deviate from experimental values, reassess basis sets (e.g., 6-31G* vs. cc-pVTZ) or include solvent models (e.g., PCM). Cross-referencing with alternative techniques (e.g., mass spectrometry for molecular weight confirmation) or crystallographic data mitigates misinterpretation .

What strategies assess the biological activity of this compound in vitro?

Advanced : Radiolabeled binding assays (e.g., ³H or ¹⁴C isotopes) quantify receptor affinity, while electrophysiology measures ion channel modulation. For antimicrobial studies, minimum inhibitory concentration (MIC) assays in bacterial cultures (e.g., E. coli) under standardized CLSI protocols are recommended. Dose-response curves (IC₅₀ values) and cytotoxicity screening (e.g., MTT assays on HEK293 cells) validate selectivity .

How does crystallographic disorder impact structural interpretation, and how is it addressed?

Advanced : Disorder in counterions (e.g., perchlorate) or solvent molecules (e.g., water) introduces noise in electron density maps. Refinement using split-site models with occupancy parameters (e.g., 0.678:0.322 ratio) improves accuracy. Molecular dynamics simulations can predict dynamic disorder patterns, aiding in distinguishing static vs. dynamic effects .

What computational tools predict reactivity and regioselectivity in derivatization reactions?

Advanced : Fukui indices (from DFT) identify nucleophilic/electrophilic sites, guiding functionalization (e.g., bromine substitution at C5). Transition state modeling (e.g., IRC calculations) predicts kinetic barriers for reactions like alkylation or cross-couplings. Solvent effects are modeled via COSMO-RS to optimize reaction media .

How can researchers design stability studies under varying environmental conditions?

Advanced : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation pathways (e.g., hydrolysis of the pyrimidinone ring). High-resolution mass spectrometry (HRMS) tracks degradation products, while pH-rate profiles (pH 3–9) reveal acid/base sensitivity. Solid-state stability is assessed via hot-stage microscopy and PXRD to detect polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.